molecular formula C19H22ClN3O3 B5577718 8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5577718
M. Wt: 375.8 g/mol
InChI Key: KMKWPTOEXCOFIC-UHFFFAOYSA-N
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Description

8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a useful research compound. Its molecular formula is C19H22ClN3O3 and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.1349693 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Compounds structurally related to "8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one" have been explored for their potential as therapeutic agents. For instance, derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown activity against human coronavirus and influenza virus, pointing to their potential in antiviral drug development (Apaydın et al., 2019; Apaydın et al., 2020). Additionally, certain spirothiazolidines have been identified as having significant anticancer and antidiabetic properties, showcasing the versatility of spiro compounds in therapeutic applications (Flefel et al., 2019).

Crystallography and Structural Analysis

The structural determination of compounds with a spiro[4.5]decan skeleton has been a focus in crystallography, providing insights into their molecular configurations and potential interactions. For example, studies on the crystal structure of 2-oxo-3-phenyl, 1-oxaspiro [4.5] dec-3-en-4-yl 4-chlorobenzoate reveal detailed molecular arrangements and may offer a basis for understanding the structural characteristics of related spiro compounds (Wang et al., 2011).

Antiviral and Anticancer Research

Research into the antiviral and anticancer potential of spiro compounds is ongoing. Notably, certain 1-thia-4-azaspiro[4.5]decan-3-one derivatives have demonstrated the ability to inhibit the replication of human coronaviruses, suggesting a promising avenue for developing new antiviral therapies (Apaydın et al., 2019). Similarly, the exploration of spirothiazolidines for anticancer and antidiabetic effects highlights the potential of these compounds in addressing significant health challenges (Flefel et al., 2019).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific compound and its biological target. For example, some indole derivatives have shown inhibitory activity against influenza A .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

Properties

IUPAC Name

8-(4-chloro-1-methylindole-2-carbonyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-3-22-12-19(26-18(22)25)7-9-23(10-8-19)17(24)16-11-13-14(20)5-4-6-15(13)21(16)2/h4-6,11H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKWPTOEXCOFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)C3=CC4=C(N3C)C=CC=C4Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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